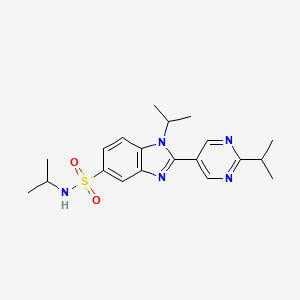

![molecular formula C14H18N4OS B5558744 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related triazole derivatives involves the reaction of amino-triazole thiones with various acetyl chloride or other acylating agents to form novel compounds. For instance, compounds have been synthesized by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, leading to a series of derivatives through further reactions with aromatic aldehydes and hydrazine hydrate (Panchal & Patel, 2011).

Molecular Structure Analysis

Single-crystal X-ray diffraction has been employed to characterize the crystal structure of triazole derivatives, revealing intricate details about the arrangement of atoms and molecular conformation. These studies provide valuable insights into the molecular structure, which is critical for understanding the chemical behavior and potential applications of these compounds (Xue et al., 2008).

Chemical Reactions and Properties

Triazole compounds exhibit a variety of chemical reactions, including acylation, alkylation, and condensation, to form a wide range of derivatives with diverse chemical properties. These reactions are fundamental for synthesizing new compounds with potential biological and industrial applications (Sermukšnytė et al., 2022).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are determined using various analytical techniques, including melting point determination, solubility testing, and crystallographic analysis. The physical properties are influenced by the molecular structure and the nature of substituents on the triazole ring (Tatyana et al., 2019).

Chemical Properties Analysis

Triazole derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under different conditions, and the ability to form hydrogen bonds and other non-covalent interactions. These chemical properties are essential for understanding the reactivity and potential applications of these compounds in various fields (Karczmarzyk et al., 2012).

Scientific Research Applications

Heterocyclic Compound Synthesis

Thiourea-acetamides, including those related to the specified chemical structure, serve as versatile precursors in heterocyclic syntheses. These compounds facilitate the one-pot cascade reactions to create various heterocycles, such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, showcasing excellent atom economy and benign synthesis routes. These heterocycles are crucial in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and functional properties (Schmeyers & Kaupp, 2002).

Antimicrobial and Insecticidal Activity

Compounds derived from similar structures have been synthesized and evaluated for their insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. These studies provide valuable insights into developing new agrochemicals that can help manage crop pests more effectively (Fadda et al., 2017).

Anticancer Potential

Certain derivatives bearing the 1,2,4-triazol-3-thiol moiety have shown promising cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer cells. These findings highlight the potential of such compounds in the development of new anticancer therapies, particularly those that may inhibit cancer cell migration and spheroid growth (Šermukšnytė et al., 2022).

Cholinesterase Inhibition

New N-aryl derivatives of related compounds have been investigated for their potential to inhibit cholinesterase enzymes, which is significant in treating diseases like Alzheimer's. These studies contribute to the understanding of how structurally related compounds can impact enzyme activity, offering pathways to novel therapeutics (Riaz et al., 2020).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific derivative and its pharmacological activity. For example, some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activity against cancer cell lines . Molecular docking studies are often done to understand the mechanism and binding modes of these derivatives in the binding pocket of their target enzymes .

Future Directions

properties

IUPAC Name |

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-2-12-16-14(18-17-12)20-10-13(19)15-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUAHFPDPFIDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)SCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)

![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)

![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)

![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)